molecular formula C13H15N3O3 B2374115 3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921477-29-4

3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2374115
CAS RN: 921477-29-4
M. Wt: 261.281
InChI Key: WZNMFIGPNCJPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Chemical Reactions Analysis

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Anticancer Activity

This compound has shown significant potential in the field of cancer research. Pyrido[2,3-d]pyrimidine derivatives have demonstrated high activity against various cancers . In particular, they have been found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells .

EGFR Inhibition

EGFR is a protein that plays a crucial role in the growth and division of cells. Overactivity of this protein can lead to uncontrolled cell proliferation, a hallmark of cancer. Pyrido[2,3-d]pyrimidine derivatives have been found to inhibit EGFR, thereby potentially slowing the growth of cancer cells .

Use in Synthesis of Anticancer Agents

The structure of this compound has been used in the synthesis of new anticancer agents. For example, it has been combined with a 1,2,3-triazole ring and lipophilic terminal fractions to create a novel series of compounds with anticancer activity .

Breast Cancer Treatment

Specifically, in the treatment of breast cancer, pyrido[2,3-d]pyrimidine derivatives have shown promising results. They have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Triple-Negative Breast Cancer Treatment

Triple-negative breast cancer is a particularly aggressive form of the disease that does not respond to hormonal therapies. Pyrido[2,3-d]pyrimidine derivatives have shown higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, a commonly used drug in breast cancer treatment .

Use in CDK4/6 Inhibitors

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are proteins that play a key role in cell cycle regulation. Inhibitors of these proteins, such as ribociclib and palbociclib, are used in the treatment of certain types of breast cancer. Pyrido[2,3-d]pyrimidine is a key component of these inhibitors .

Future Directions

The future directions for research into “3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their anticancer properties . Additionally, the development of new synthesis methods could expand the range of possible products .

properties

IUPAC Name

5-ethoxy-1-methyl-3-prop-2-enylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-4-8-16-12(17)10-9(19-5-2)6-7-14-11(10)15(3)13(16)18/h4,6-7H,1,5,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNMFIGPNCJPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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